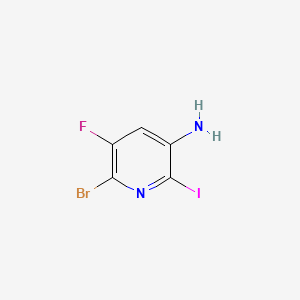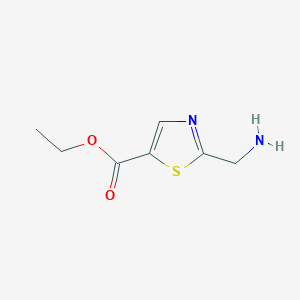methanone](/img/structure/B13474593.png)
[(Ethoxycarbonyl)oxy](3-methylidenecyclobutyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Ethoxycarbonyl)oxymethanone is an organic compound characterized by its unique cyclobutyl ring structure with an ethoxycarbonyl group and a methanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ethoxycarbonyl)oxymethanone typically involves the reaction of 3-methylidenecyclobutanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of (Ethoxycarbonyl)oxymethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反应分析
Types of Reactions
(Ethoxycarbonyl)oxymethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(Ethoxycarbonyl)oxymethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of (Ethoxycarbonyl)oxymethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the modulation of enzyme activity, alteration of cellular signaling pathways, and interaction with nucleic acids.
相似化合物的比较
(Ethoxycarbonyl)oxymethanone can be compared with other similar compounds such as:
(Methoxycarbonyl)oxymethanone: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
(Ethoxycarbonyl)oxymethanone: Similar structure but without the methylene group in the cyclobutyl ring.
属性
分子式 |
C9H12O4 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC 名称 |
ethoxycarbonyl 3-methylidenecyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-3-12-9(11)13-8(10)7-4-6(2)5-7/h7H,2-5H2,1H3 |
InChI 键 |
LVIXRCIMSWBNGT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)OC(=O)C1CC(=C)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




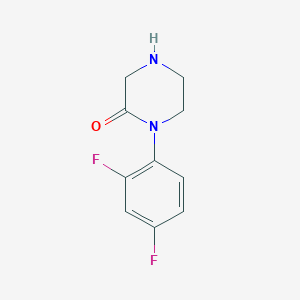
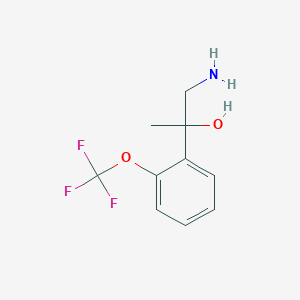
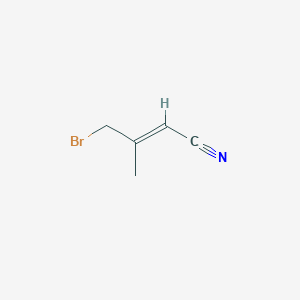

![2-{1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}-2-hydroxyacetic acid](/img/structure/B13474538.png)
![5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13474539.png)


![1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride](/img/structure/B13474555.png)
